molecular formula C21H20N6O2S B11252140 2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11252140
M. Wt: 420.5 g/mol
InChI Key: MWZOLEQEQAUOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolotriazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolotriazine ring system.

    Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the sulfanyl group: This step involves the reaction of the triazolotriazine intermediate with a thiol compound to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the intermediate with 2,6-dimethylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-({6-benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Properties

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C21H20N6O2S/c1-13-7-6-8-14(2)18(13)22-17(28)12-30-21-25-24-20-23-19(29)16(26-27(20)21)11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,24,29)

InChI Key

MWZOLEQEQAUOIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.